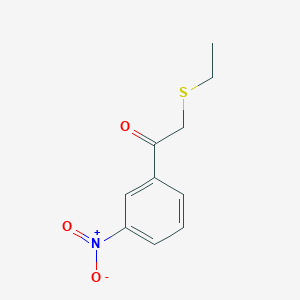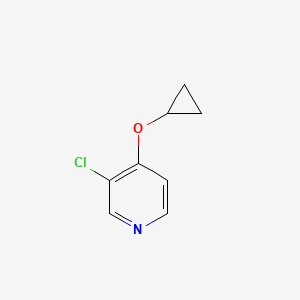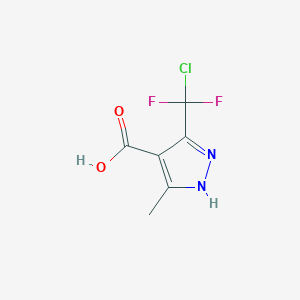
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group and a nitrophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3-nitrophenyl)ethan-1-one.
Thioether Formation: The final step involves the reaction of 1-(3-nitrophenyl)ethan-1-one with ethylthiol in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)-1-(3-nitrophenyl)ethan-1-one
- 2-(Ethylthio)-1-(4-nitrophenyl)ethan-1-one
- 2-(Ethylthio)-1-(3-aminophenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the ethylthio and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO3S |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3S/c1-2-15-7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |
Clave InChI |
OAEKDEWOSGBGSH-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)

![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)


![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)



![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)

